2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
Description
Structurally, it features:
- A tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core, providing a planar aromatic system for intermolecular interactions.
- A 4-bromophenyl group linked via a sulfanyl-oxoethyl (–S–CH₂–C(=O)–) chain at position 2. Bromine enhances lipophilicity and influences electronic properties .
- A 4-methoxyphenyl substituent at position 3, where the methoxy group (–OCH₃) contributes to solubility and modulates steric effects .
The synthesis of such derivatives typically involves Michael addition or Claisen–Schmidt condensation, followed by cyclization .
Properties
CAS No. |
337350-71-7 |
|---|---|
Molecular Formula |
C25H21BrN2O3S2 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H21BrN2O3S2/c1-31-18-12-10-17(11-13-18)28-24(30)22-19-4-2-3-5-21(19)33-23(22)27-25(28)32-14-20(29)15-6-8-16(26)9-7-15/h6-13H,2-5,14H2,1H3 |
InChI Key |
BLPVQQPDHXSSDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Br)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzothieno[2,3-D]pyrimidinone Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzothieno[2,3-D]pyrimidinone core.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide and a suitable nucleophile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Final Coupling and Sulfanyl Group Introduction: The final step involves coupling the intermediate with a sulfanyl group under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., –Cl, –Br) at position 3 improve receptor binding affinity but may reduce metabolic stability .
- Methoxy and ethoxy groups balance solubility and membrane permeability, making them favorable in lead optimization .
- Substitution at position 2 with sulfanyl-oxoethyl chains enhances conformational flexibility, critical for target engagement .
Biological Activity
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-D]pyrimidin-4(3H)-one is an organic molecule with a complex structure that includes a benzothieno-pyrimidine core. Its unique combination of functional groups positions it as a candidate for various biological activities, including potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 525.5 g/mol. The presence of a bromophenyl group and a sulfanyl moiety enhances its reactivity and biological potential.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell signaling pathways related to growth and apoptosis. The exact mechanisms are still under investigation but could involve modulation of inflammatory responses or cancer cell proliferation.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothieno-pyrimidines can effectively inhibit tumor growth in various cancer models. A notable study demonstrated that related compounds showed IC50 values in the low micromolar range against specific cancer cell lines, suggesting promising anticancer activity for this compound as well .
Analgesic and Anti-inflammatory Effects
In line with its structural analogs, the compound may also possess analgesic and anti-inflammatory properties. A study on related oxazol-5(4H)-ones indicated strong COX-2 inhibition, which is crucial for pain and inflammation management. The presence of the methoxy group in similar compounds was correlated with enhanced analgesic effects .
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Analgesic | COX-2 inhibition | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Case Studies
- Anticancer Screening : A study conducted by Fayad et al. (2019) screened a library of compounds including derivatives similar to the target compound against multicellular spheroids to identify novel anticancer agents. The findings revealed that several compounds exhibited significant cytotoxicity against various cancer lines, supporting further exploration of this class for therapeutic applications .
- Toxicity Assessment : Acute toxicity studies on related compounds showed no lethal effects at tested doses, suggesting a favorable safety profile. Histopathological examinations indicated no significant organ damage, which is critical for the development of new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
